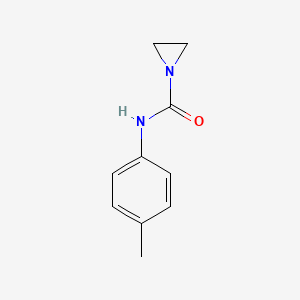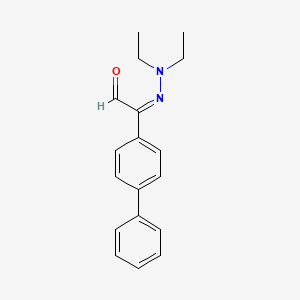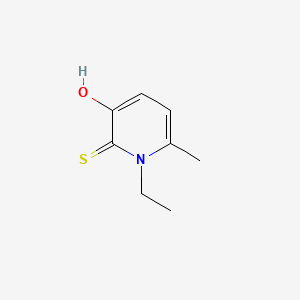
2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- is a heterocyclic compound that belongs to the pyridinethione family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- typically involves the reaction of pyridine derivatives with thiol compounds under controlled conditions. Common reagents used in the synthesis include ethylating agents and methylating agents. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and purity. The process might include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-5-methyl-
- 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-4-methyl-
Uniqueness
Compared to similar compounds, 2(1H)-Pyridinethione, 1-ethyl-3-hydroxy-6-methyl- may exhibit unique chemical properties or biological activities due to its specific molecular structure
Eigenschaften
CAS-Nummer |
24207-15-6 |
|---|---|
Molekularformel |
C8H11NOS |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
1-ethyl-3-hydroxy-6-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NOS/c1-3-9-6(2)4-5-7(10)8(9)11/h4-5,10H,3H2,1-2H3 |
InChI-Schlüssel |
BJEVGGTVTRCGSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC=C(C1=S)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


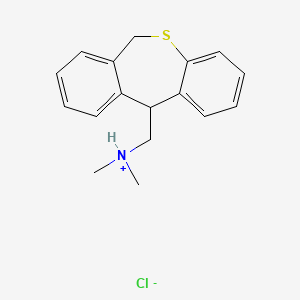
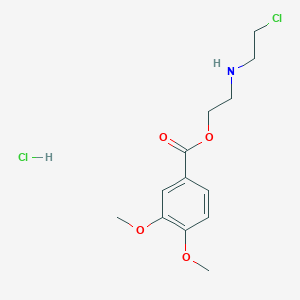
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
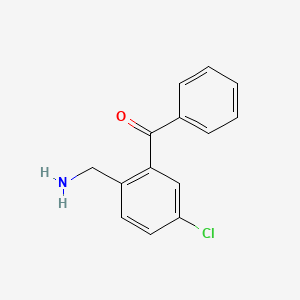
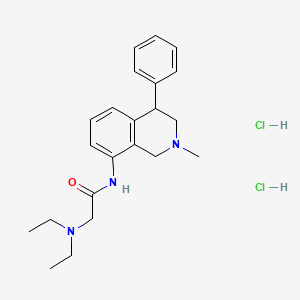
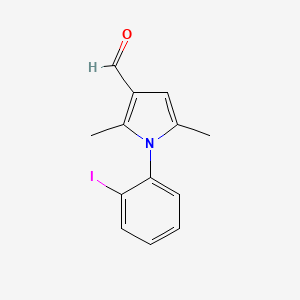

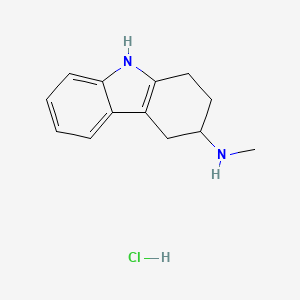
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)

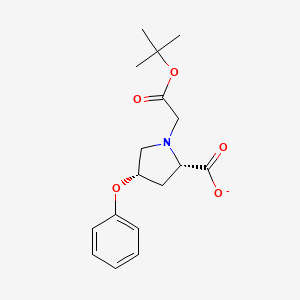
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
